molecular formula C16H15F5NO5- B14543117 1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene CAS No. 62332-34-7

1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14543117
CAS No.: 62332-34-7
M. Wt: 396.29 g/mol
InChI Key: TVARGDIZZUHELS-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene is a complex organic compound characterized by its unique structure, which includes a pentafluorobenzene ring and a butoxy-carboxylato-oxobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene typically involves multiple steps, including the formation of the butoxy-carboxylato-oxobutan-2-yl group and its subsequent attachment to the pentafluorobenzene ring. Common synthetic routes may involve the use of reagents such as butyl alcohol, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bromopentafluorobenzene: Shares the pentafluorobenzene ring but differs in the substituent groups attached to the ring.

    Pentafluorophenyl derivatives: Various derivatives with different functional groups attached to the pentafluorobenzene ring.

Uniqueness

1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound in research and industry.

Properties

CAS No.

62332-34-7

Molecular Formula

C16H15F5NO5-

Molecular Weight

396.29 g/mol

IUPAC Name

(4S)-5-butoxy-5-oxo-4-[(2,3,4,5,6-pentafluorobenzoyl)amino]pentanoate

InChI

InChI=1S/C16H16F5NO5/c1-2-3-6-27-16(26)7(4-5-8(23)24)22-15(25)9-10(17)12(19)14(21)13(20)11(9)18/h7H,2-6H2,1H3,(H,22,25)(H,23,24)/p-1/t7-/m0/s1

InChI Key

TVARGDIZZUHELS-ZETCQYMHSA-M

Isomeric SMILES

CCCCOC(=O)[C@H](CCC(=O)[O-])NC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

CCCCOC(=O)C(CCC(=O)[O-])NC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.